(4E)-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxycyclohexa-2,5-dien-1-one
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Overview
Description
4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol is a complex organic compound with a molecular formula of C16H20N4O2S and a molecular weight of 332.427 g/mol . This compound is known for its unique structure, which includes a triazole ring, a cyclohexyl group, and a methoxyphenol moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol typically involves the condensation of 4-amino-5-mercapto-4H-1,2,4-triazole with 2-methoxybenzaldehyde in the presence of a suitable catalyst . The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The thiol group in the triazole ring can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol has several scientific research applications:
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, affecting enzymatic activity, while the phenolic and thiol groups can participate in redox reactions, influencing cellular processes . Molecular docking studies have shown that this compound can bind to the active sites of proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Similar compounds to 4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol include:
- 4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-1,2-benzenediol
- 4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-ethoxyphenol
These compounds share the triazole and cyclohexyl groups but differ in the substituents on the phenol ring. The unique combination of functional groups in 4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20N4O2S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H20N4O2S/c1-22-14-9-11(7-8-13(14)21)10-17-20-15(18-19-16(20)23)12-5-3-2-4-6-12/h7-10,12,21H,2-6H2,1H3,(H,19,23)/b17-10+ |
InChI Key |
HHAYYRULDOKMGA-LICLKQGHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3CCCCC3)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3CCCCC3)O |
solubility |
28.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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